

2-Nitroethanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitroethanol**

Cat. No.: **B1329411**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroethanol is a valuable and versatile C2 building block in organic synthesis, prized for its dual functionality. The presence of both a hydroxyl group and a nitro group allows for a wide array of chemical transformations, making it a key starting material for the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and complex heterocyclic compounds. Its utility stems from the ability to independently or concerted transform the two functional groups. The nitro group can be reduced to an amine, act as a carbon nucleophile in its nitronate form, or be eliminated to form a nitroalkene. The hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized. This document provides detailed application notes and experimental protocols for key synthetic transformations involving **2-nitroethanol**.

Key Synthetic Applications

The primary applications of **2-nitroethanol** as a building block can be categorized as follows:

- Henry (Nitroaldol) Reaction: As a nucleophile, the nitronate of **2-nitroethanol** can react with aldehydes and ketones to form β-nitro alcohols, extending the carbon chain and introducing further functionality.

- Michael Addition: **2-Nitroethanol** can act as a Michael donor, adding to α,β -unsaturated carbonyl compounds to form γ -nitro ketones and related structures.
- Precursor to Nitroethylene: Dehydration of **2-nitroethanol** provides nitroethylene, a highly reactive Michael acceptor and dienophile for cycloaddition reactions.
- Synthesis of 2-Aminoethanol and Derivatives: Reduction of the nitro group yields 2-aminoethanol, a crucial precursor for pharmaceuticals, surfactants, and other industrial chemicals.
- Heterocyclic Synthesis: **2-Nitroethanol** and its derivatives are valuable precursors for the synthesis of various heterocycles, such as isoxazolines and pyrrolidines.
- Pharmaceutical Synthesis: Its versatility makes it a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Data Presentation: Reaction Yields and Conditions

The following tables summarize quantitative data for key reactions involving **2-nitroethanol** and its derivatives, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Henry Reaction with Aldehydes using Nitromethane (Precursor to **2-Nitroethanol**)

Entry	Aldehyd e	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	Enantio meric Excess (%)	Referen ce
1	Benzalde hyde	L4- Cu(OAc) ₂ ·H ₂ O (20)	Ethanol	24	>99	94.6 (R)	[1]
2	2- Nitrobenz aldehyde	L4- Cu(OAc) ₂ ·H ₂ O (20)	Ethanol	24	>99	94.6 (R)	[1]
3	4- Chlorobenzaldehy de	L4- Cu(OAc) ₂ ·H ₂ O (20)	Ethanol	24	98	91.2 (R)	[1]
4	4- Methoxy benzaldehy de	L4- Cu(OAc) ₂ ·H ₂ O (20)	Ethanol	24	95	85.3 (R)	[1]
5	Cinnamal dehyde	L4- Cu(OAc) ₂ ·H ₂ O (20)	Ethanol	48	66	53.0 (R)	[1]

Table 2: Organocatalyzed Michael Addition of Ketones to Nitroalkenes

Entry	Ketone	Nitroalkene	Catalyst (mol %)	Solvent	Time (h)	Yield (%)	Diastereomeric Ratio (syn/anti)	Enantiomeric Excess (syn, %)	Reference
1	Cyclohexanone	trans- β -Nitrostyrene	Thiouraea (20)	Water	5	99	9:1	99	[2]
2	Cyclopentanone	trans- β -Nitrostyrene	Thiouraea (20)	Water	12	88	9:1	98	[2]
3	Acetone	β -Nitrostyrene	Proline (20)	DMSO	24	75	-	95	[3]
4	Cyclohexanone	(E)-1-Nitroprop-1-ene	Dehydrabietyl squaramide (10)	Toluene	48	92	>99:1	98	[4]

Table 3: Synthesis of γ -Nitro Ketones via Michael Addition

Entry	Ketone	Nitroalkene	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	Reference
1	Acetone	2-Nitro-2-butene	DBU (10)	Neat	24	78	[5]
2	Cyclohexanone	2-Nitro-2-butene	Pyrrolidine (20)	Chloroform	48	85	[5]
3	2-Pentanone	2-Nitro-2-butene	TBAF (10)	THF	12	72	[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitroethanol via the Henry Reaction

This protocol describes the base-catalyzed condensation of nitromethane with formaldehyde.

[6]

Materials:

- Nitromethane
- Paraformaldehyde
- Methanolic potassium hydroxide (3N)
- Concentrated sulfuric acid (36N)
- Diphenyl ether
- Light petroleum ether (b.p. 60-68 °C) or hexane

Procedure:

- In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend paraformaldehyde (125 g, 4.16 moles) in freshly distilled

nitromethane (2.5 L, 46.6 moles).

- Stir the suspension vigorously and add 3N methanolic potassium hydroxide solution dropwise until the apparent pH is between 6 and 8. Approximately 10 mL is required.
- Continue stirring for 1 hour after the addition of the alkaline solution is complete. The temperature will rise and then slowly drop.
- Neutralize the added alkali by the dropwise addition of concentrated sulfuric acid (approx. 1 mL) until the apparent pH is about 4.
- Stir the solution for an additional hour and then filter the precipitated potassium sulfate.
- Remove the unreacted nitromethane by distillation under reduced pressure (aspirator pressure, water-bath at 40-50 °C).
- Transfer the golden-yellow residue (315-365 g) to a 1-L flask containing an equal weight of diphenyl ether.
- Distill the mixture under high vacuum. Collect the main fraction, a two-phase distillate of **2-nitroethanol** and diphenyl ether, at 54-57 °C at approximately 0.10 mm Hg.
- Separate the lower layer of crude **2-nitroethanol** (185-200 g).
- Extract the crude **2-nitroethanol** with an equal volume of light petroleum ether or hexane.
- Separate the lower layer of purified **2-nitroethanol** (174-188 g, 46-49% yield).

Safety Note: The distillation residue can be explosive, especially when hot and exposed to air. The use of diphenyl ether as a heat-dispersing agent is a critical safety precaution.[5]

Protocol 2: Dehydration of 2-Nitroethanol to Nitroethylene

This protocol describes the synthesis of nitroethylene, a versatile intermediate.[5]

Materials:

- **2-Nitroethanol**
- Phthalic anhydride

Procedure:

- In a distillation apparatus, heat a mixture of **2-nitroethanol** and phthalic anhydride.
- Allow the nitroethylene to distill under reduced pressure as it is formed.
- Collect the distilled nitroethylene. This product is highly reactive and is often used immediately in subsequent reactions.

Protocol 3: Reduction of 2-Nitroethanol to 2-Aminoethanol

This protocol details the reduction of the nitro group to a primary amine using catalytic hydrogenation.[\[7\]](#)

Materials:

- **2-Nitroethanol**
- Methanol
- 10% Palladium on carbon (Pd/C) or Raney® Nickel
- Hydrogen gas
- Celite®

Procedure using 10% Pd/C:

- In a hydrogenation reactor, charge **2-nitroethanol** and methanol.
- Under an inert atmosphere (e.g., nitrogen), add 10% Pd/C catalyst (typically 1-5 mol% of palladium).

- Seal the reactor and purge with nitrogen, followed by hydrogen.
- Pressurize the reactor with hydrogen gas (e.g., 5 bar) and heat to a suitable temperature (e.g., 40 °C) with vigorous stirring.
- Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoethanol.
- Purify the product by distillation or chromatography if necessary.

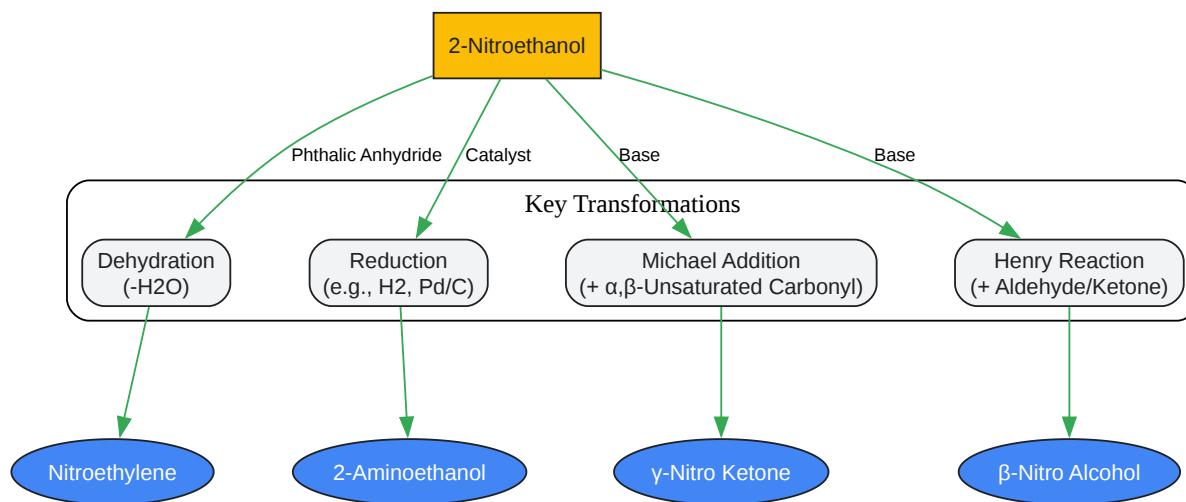
Protocol 4: Michael Addition of a Ketone to a Nitroalkene (General Procedure)

This protocol provides a general method for the organocatalyzed Michael addition of a ketone to a nitroalkene.^[5]

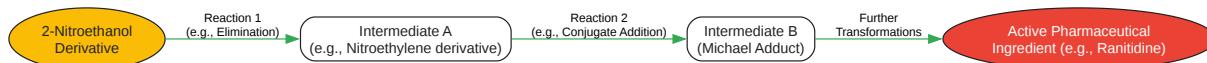
Materials:

- Ketone (e.g., cyclohexanone)
- Nitroalkene (e.g., 2-nitro-2-butene)
- Chiral organocatalyst (e.g., a proline derivative, 1-20 mol%)
- Solvent (e.g., toluene, chloroform, or neat)
- Saturated aqueous ammonium chloride solution
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:


- To a stirred solution of the ketone (1.0-2.0 equivalents) in the chosen solvent under an inert atmosphere, add the chiral organocatalyst.
- Stir the mixture at the specified temperature (e.g., room temperature) for 10-15 minutes.
- Add the nitroalkene (1.0 equivalent) dropwise to the reaction mixture.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent three times.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude γ -nitro ketone.
- Purify the crude product by flash column chromatography.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-nitroethanol**.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **2-nitroethanol**.

[Click to download full resolution via product page](#)

Caption: General pathway for drug synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN102010388A - Preparation method of ranitidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Nitroethanol: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329411#2-nitroethanol-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com